2-Nitro-4-stibonobenzoic acid
Overview
Description
2-Nitro-4-stibonobenzoic acid is a chemical compound with the molecular formula C7H6NO7Sb and a molecular weight of 337.885 . It is an organic compound that contains nitro, carboxylic acid, and stibine functional groups .
Molecular Structure Analysis
The molecular structure of 2-Nitro-4-stibonobenzoic acid consists of a benzene ring substituted with a nitro group, a carboxylic acid group, and a stibine group. The exact 3D structure can be obtained from computational chemistry software or databases .Scientific Research Applications
Biochemical Applications :
- Ellman (1959) developed a water-soluble aromatic disulfide derivative, useful for determining sulfhydryl groups in biological materials, illustrating the potential for similar compounds in biochemical research (Ellman, 1959).
- Price (1976) investigated 2-Nitro-5-thiocyanatobenzoic acid, a related compound, for its reactivity with thiol groups in proteins, indicative of applications in protein chemistry (Price, 1976).
Material Science and Chemistry :
- De Bettencourt-Dias and Viswanathan (2006) studied the luminescence properties of lanthanide ion-based coordination polymers with nitrobenzoic acid ligands, showing potential in materials science and luminescence research (De Bettencourt-Dias & Viswanathan, 2006).
- Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis, highlighting its use in synthetic chemistry (Křupková et al., 2013).
Environmental Science :
- Spain (2013) discussed the biodegradation of nitroaromatic compounds, including those similar to 2-Nitro-4-stibonobenzoic acid, pointing towards environmental applications in pollution remediation (Spain, 2013).
- Mahmoud et al. (2019) reported on the use of nano polyaniline-zirconium silicate nanocomposites for the removal of nitro derivatives, including nitrobenzoic acids, from water, demonstrating environmental
Pharmaceutical Applications :
- Barchańska et al. (2019) conducted a study on nitisinone, a compound related to 2-Nitro-4-stibonobenzoic acid, to understand its degradation processes, indicating relevance in pharmaceutical stability studies (Barchańska et al., 2019).
Crystallography and Solid-State Chemistry :
- The study of various nitrobenzoic acids, including their crystal structures and physico-chemical properties, by Samsonowicz et al. (2007), provides insights into the solid-state behavior of similar compounds (Samsonowicz et al., 2007).
- Barsky et al. (2008) reinvestigated the polymorphic system of 2-chloro-4-nitrobenzoic acid, a compound structurally related to 2-Nitro-4-stibonobenzoic acid, demonstrating the importance of polymorphism in material science (Barsky et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-nitro-4-stibonobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NO4.2H2O.O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4H,(H,9,10);2*1H2;;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAYIYWLCZXNRE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[Sb](=O)(O)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NO7Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202661 | |
Record name | 4-(Dihydroxy(oxido)stibino)-2-(hydroxy(oxido)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-stibonobenzoic acid | |
CAS RN |
5430-24-0 | |
Record name | 2-Nitro-4-stibonobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13755 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Dihydroxy(oxido)stibino)-2-(hydroxy(oxido)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITRO-4-STIBONOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MW5QV5E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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